2-NBDG

Catalog No.
S515955
CAS No.
186689-07-6
M.F
C12H14N4O8
M. Wt
342.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-NBDG

CAS Number

186689-07-6

Product Name

2-NBDG

IUPAC Name

3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal

Molecular Formula

C12H14N4O8

Molecular Weight

342.26 g/mol

InChI

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2

InChI Key

QUTFFEUUGHUPQC-UHFFFAOYSA-N

SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose, 2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose, 2-NBDG

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Description

The exact mass of the compound (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is 342.0812 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-NBDG, or 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose, is a fluorescent analog of D-glucose. It is primarily utilized as a probe for measuring glucose uptake in various biological systems, including bacteria and mammalian cells. The compound features a bulky 7-nitrobenzofurazan moiety that imparts fluorescence properties, allowing for visualization and quantification of glucose transport mechanisms within cells .

Due to the lack of documented research on this specific compound, its mechanism of action remains unknown. However, considering the glucosamine core structure, it might be investigated for potential interactions with enzymes or receptors involved in glycosaminoglycan metabolism or other biological processes involving glucosamine [].

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, also known by its CAS number 186689-07-6, is a high-purity chemical compound primarily used as a fluorescent probe in biochemical research []. Its properties make it valuable for labeling biomolecules like proteins and nucleic acids for visualization in various imaging techniques.

Applications in Labeling

  • Protein Labeling: The molecule's structure allows it to form covalent bonds with specific amino acid residues in proteins. This covalent attachment enables researchers to track proteins within cells or tissues during biological processes [].
  • Nucleic Acid Labeling: (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal can also be used to label DNA and RNA molecules. This labeling allows scientists to study the localization, interactions, and dynamics of nucleic acids within cells [].

Advantages of the Probe

  • High Specificity: The probe can be designed to target specific biomolecules due to its ability to form covalent bonds with specific functional groups. This reduces background noise and improves the accuracy of imaging experiments [].
  • Fluorescence Properties: The molecule exhibits strong fluorescence emission, making it easily detectable in various imaging systems like fluorescence microscopy and fluorescence resonance energy transfer (FRET) [, ].
  • Biocompatibility: (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal is generally considered biocompatible, meaning it has minimal disruptive effects on living cells, allowing for longer observation times [].

Upon entering cells, 2-NBDG undergoes enzymatic conversion to its phosphorylated form, 2-NBDG 6-phosphate. This transformation is facilitated by hexokinase and results in the loss of its fluorescent properties as it is further metabolized into non-fluorescent compounds. The uptake mechanism is complex and may involve multiple pathways, including diffusion and endocytosis, rather than strictly relying on glucose transporters .

2-NBDG serves as a useful tool for assessing glucose uptake in various cell types. Its uptake is not solely indicative of glucose transport; instead, it may occur through undefined mechanisms that do not involve traditional glucose transporters like GLUT1. Studies have shown that the uptake kinetics of 2-NBDG can vary significantly depending on the cell type and environmental conditions, such as sodium ion availability .

Furthermore, the compound has been investigated for its potential in cancer research due to its ability to highlight metabolic activity in tumor cells .

The synthesis of 2-NBDG typically involves the reaction of D-glucose with 7-nitrobenzofurazan derivatives. The process can include several steps:

  • Preparation of the Fluorescent Moiety: Synthesize or purchase 7-nitrobenzofurazan.
  • Coupling Reaction: React D-glucose with the fluorescent moiety under controlled conditions to form 2-NBDG.
  • Purification: Use chromatographic techniques to isolate and purify the final product.

Commercial suppliers also provide ready-to-use formulations of 2-NBDG for research purposes .

2-NBDG has several applications in biological research:

  • Glucose Uptake Measurement: It is widely used to quantify glucose uptake in various cell types, providing insights into cellular metabolism.
  • Tumor Metabolism Studies: Researchers utilize it to assess metabolic activity in cancer cells, aiding in the understanding of tumor biology.
  • Viability Assessments: It can serve as a non-toxic probe for evaluating cell viability based on metabolic activity .
  • Bacterial Studies: The compound has been employed to investigate glucose uptake mechanisms in bacterial systems like Escherichia coli .

Studies have indicated that the uptake of 2-NBDG does not always correlate with glucose transport mechanisms. For instance, its accumulation in cells can occur independently of known glucose transporters, suggesting alternative pathways for entry into cells. This observation raises questions about its reliability as a proxy for glucose transport across different cell types .

Additionally, the compound's interaction with inhibitors specific to glucose transporters has shown variable results across different studies, indicating complex underlying mechanisms governing its cellular uptake .

Several compounds share structural similarities with 2-NBDG, each exhibiting unique properties:

Compound NameStructure/PropertiesUnique Features
6-NBDGSimilar analog with a different position for the nitro groupUsed to study differences in uptake mechanisms
2-deoxy-D-glucoseLacks the fluorescent moietyServes as a standard for comparing metabolic assays
2-NBDLL-isomer of 2-NBDGInvestigated for potential differences in cellular uptake
1-NBDGAnother fluorescent analog but structurally distinctLess commonly used; provides alternative insights

The uniqueness of 2-NBDG lies in its specific design as a fluorescent probe tailored for studying glucose metabolism while also being versatile enough to be applied across various biological systems .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

342.08116342 g/mol

Monoisotopic Mass

342.08116342 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JE4F4P486R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

174844-42-9

Wikipedia

2-NBDG

Dates

Modify: 2023-08-15
1. K. Yoshioka, H. Takahashi, T. Homma, et al. A novel fluorescent derivative of glucose applicable to the assessment of glucose uptake activity of Escherichia coli. Biochimica et Biophysica Acta 1289(1), 5-9 (1996).
2. K. Yamada, M. Saito, H. Matsuoka, et al. A real-time method of imaging glucose uptake in single, living mammalian cells. Nature Protocols 2(3), 753-763 (2007).
3. N. Nitin, A. L. Carlson, T. Muldoon, et al. Molecular imaging of glucose uptake in oral neoplasia following topical application of fluorescently labeled deoxy-glucose. International Journal of Cancer 124(11), 1-20 (2009).
4. N. Thekkek, D. M. Maru, A. D. Polydorides, et al. Pre-clinical evaluation of fluorescent deoxyglucose as a topical contrast agent for the detection of Barrett’s-associated neoplasia during confocal imaging. Technol.Cancer Res.Treat. 10(5), 431-441 (2011).

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